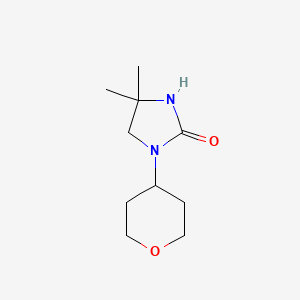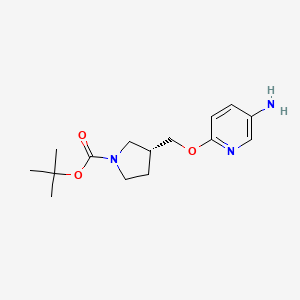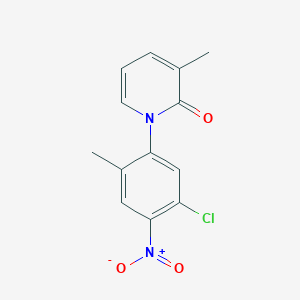![molecular formula C15H11NO B8165676 4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8165676.png)
4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide is an organic compound with the molecular formula C15H11NO It is a derivative of biphenyl, featuring an ethynyl group at the 4’ position and a carboxamide group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide typically involves the following steps:
-
Formation of 4’-Ethynyl-[1,1’-biphenyl]: : This can be achieved through the Sonogashira coupling reaction, where 4-bromo-[1,1’-biphenyl] is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.
-
Introduction of the Carboxamide Group: : The ethynylated biphenyl is then subjected to a reaction with an appropriate amine, such as ammonia or a primary amine, under conditions that facilitate the formation of the carboxamide group. This step may involve the use of coupling reagents like carbodiimides or activating agents like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of 4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted biphenyl derivatives.
科学研究应用
4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
作用机制
The mechanism of action of 4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Ethynyl-[1,1’-biphenyl]: Lacks the carboxamide group, making it less versatile in terms of hydrogen bonding interactions.
4’-Ethynyl-[1,1’-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which can alter its reactivity and biological activity.
4’-Ethynyl-[1,1’-biphenyl]-3-methylamide: Features a methyl group on the amide nitrogen, which can influence its steric and electronic properties.
Uniqueness
4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide is unique due to the presence of both the ethynyl and carboxamide groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-(4-ethynylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17/h1,3-10H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFWOAMKVDQLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165692.png)
